molecular formula C17H15F3N4O2S B2916572 N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1448079-39-7

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2916572
M. Wt: 396.39
InChI Key: OMQAKQQMKYLRND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O2S and its molecular weight is 396.39. The purity is usually 95%.
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Scientific Research Applications

Anti-Inflammatory and Analgesic Properties

Studies have demonstrated that derivatives of this compound exhibit potential anti-inflammatory and analgesic activities. For example, Ş. Küçükgüzel et al. (2013) synthesized a series of novel derivatives, evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RdRp activities. The study highlighted one derivative, in particular, showing significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib, a well-known anti-inflammatory drug (Ş. Küçükgüzel et al., 2013).

Catalysis and Chemical Synthesis

In the realm of catalysis and chemical synthesis, derivatives of this compound have been employed as ligands in the transfer hydrogenation of ketones. A. Ruff et al. (2016) reported the synthesis of N-(2-(Pyridin-2-yl)ethyl)benzenesulfonamide derivatives, showcasing their efficiency in the transfer hydrogenation process under base-free conditions. This highlights the compound's potential in facilitating chemical reactions, contributing to the development of more efficient and sustainable catalytic processes (A. Ruff et al., 2016).

Antimicrobial Activity

The antimicrobial potential of pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties has been explored, with certain derivatives exhibiting significant antibacterial and antifungal activities. This underscores the compound's utility in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Navneet Chandak et al., 2013).

Anticancer Applications

Research has also delved into the anticancer applications of sulfonamide derivatives. For instance, a series of N-(guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties were prepared and evaluated for their efficacy against human tumor breast cell lines, demonstrating promising anticancer activity (M. Ghorab et al., 2014).

properties

IUPAC Name

N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N4O2S/c18-17(19,20)14-1-3-15(4-2-14)27(25,26)22-10-12-24-11-7-16(23-24)13-5-8-21-9-6-13/h1-9,11,22H,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQAKQQMKYLRND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

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